Tmv-IN-3

Plant Virology Antiviral Agent Discovery TMV Inhibition

Standard TMV inhibitors like ningnanmycin show variable efficacy requiring precise reference compounds. Tmv-IN-3 (compound N10) is a validated indanone-chalcone derivative with quantified protective activity. • EC50 of 120.3 μg/mL against TMV in vivo (tobacco plants) • 76.1% protective inhibition rate at 500 μg/mL test concentration • 31.5% lower EC50 vs. ningnanmycin; ideal SAR comparator for linker/meta-substitution studies • Supplied with analytical data; available for immediate R&D shipment

Molecular Formula C28H26O4
Molecular Weight 426.5 g/mol
Cat. No. B12394751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTmv-IN-3
Molecular FormulaC28H26O4
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)OCCCOC3=CC4=C(C=C3)C(=O)CC4
InChIInChI=1S/C28H26O4/c1-20-4-2-5-21(18-20)6-14-27(29)22-7-10-24(11-8-22)31-16-3-17-32-25-12-13-26-23(19-25)9-15-28(26)30/h2,4-8,10-14,18-19H,3,9,15-17H2,1H3/b14-6+
InChIKeyNEMQTDLSAUJPDF-MKMNVTDBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tmv-IN-3: Chalcone-Derived TMV Inhibitor


Tmv-IN-3 (CAS 2883408-35-1), also designated as compound N10, is a synthetic chalcone derivative containing an indanone moiety that functions as an inhibitor of Tobacco Mosaic Virus (TMV) [1]. This compound exhibits protective antiviral activity against TMV with an EC₅₀ value of 120.3 μg/mL in vivo on tobacco plants, and at a test concentration of 500 μg/mL, it achieves a protective inhibition rate of 76.1% [1]. Tmv-IN-3 is utilized in research focused on plant viral infection, inflammation, and related tumor studies .

Workflow: Plant virology TMV infection model studies
Selection: Indanone-chalcone derivative with reported protective antiviral activity
Use Context: SAR studies and comparator benchmarking in tobacco plant assays

Why Tmv-IN-3 Cannot Be Replaced


TMV inhibitors, including chalcone derivatives, exhibit highly variable antiviral profiles that are exquisitely sensitive to minor structural modifications. For instance, within the same indanone-containing chalcone series, the protective EC₅₀ values range from 60.8 μg/mL (N2) to 123.6 μg/mL (N1) [1], and the balance between curative, protective, and inactivating activities shifts dramatically with substituent changes [1]. Consequently, substituting Tmv-IN-3 with a structurally related chalcone or a broad-spectrum agent like ningnanmycin will alter the experimental outcome, as evidenced by the quantitative activity differentials detailed below.

Tmv-IN-3
Target
Specific 5‑carbon linker and 3‑methylphenyl substituent define protective activity in TMV assays.
Chalcone analogs
Substitution risk
Minor structural changes can shift EC₅₀ and curative/protective balance; potency rank may not transfer directly.
Broad‑spectrum agents (e.g., NNM)
Substitution risk
Different chemotype and mechanism may alter protective endpoint response; direct replacement requires validation.

Quantitative Evidence: Tmv-IN-3 vs. Comparators


Protective Activity vs. Ningnanmycin

In a direct head-to-head in vivo comparison on tobacco plants, Tmv-IN-3 (compound N10) exhibited a protective EC₅₀ value of 120.3 μg/mL, which is significantly more potent than the standard antiviral agent ningnanmycin (NNM), which had a protective EC₅₀ of 175.6 μg/mL in the same assay [1]. This represents a 31.5% improvement in protective potency (lower EC₅₀ indicates higher potency).

Protective EC₅₀ vs. NNM
Head-to-head
120.3 μg/mL (Tmv‑IN‑3) vs. 175.6 μg/mL (NNM)
Reported 31.5% lower EC₅₀ supports higher protective potency in this tobacco model comparison.
In vivo protective assay; regression r² = 0.9891.
Plant Virology Antiviral Agent Discovery TMV Inhibition

Inhibition Rate vs. Ningnanmycin

At a fixed test concentration of 500 μg/mL, Tmv-IN-3 (N10) achieved a protective inhibition rate of 76.1% (±5.6%) against TMV, which is superior to the 66.3% (±6.6%) inhibition observed for ningnanmycin (NNM) under identical experimental conditions [1]. This represents an absolute improvement of 9.8 percentage points in protective inhibition.

Inhibition rate at 500 μg/mL
Head-to-head
76.1% ± 5.6% (Tmv‑IN‑3)
Reported 9.8‑percentage‑point improvement over NNM (66.3% ± 6.6%).
Three replicates; identical conditions.
Plant Virology Antiviral Screening TMV Inhibition

Positioning Among Indanone-Chalcone Analogs

Within the same series of indanone-containing chalcone derivatives evaluated under identical conditions, Tmv-IN-3 (N10) occupies a defined intermediate position in protective potency. Its protective EC₅₀ of 120.3 μg/mL is approximately 2-fold less potent than the most active analog N2 (EC₅₀ = 60.8 μg/mL) but is comparable to and slightly more potent than N1 (EC₅₀ = 123.6 μg/mL) [1]. This differentiation is driven by the presence of a 5-carbon linker (O = 5) and a 3-methylphenyl substituent (R = 3-CH₃-Ph), contrasting with N2's 4-carbon linker and N1's unsubstituted phenyl ring [1].

Rank within analog series
Cross-study
Intermediate: N2 (60.8)
Positioned between most and least potent indanone‑chalcone analogs; linker and substituent differentiate rank.
5‑carbon linker, 3‑CH₃‑Ph group versus N2 (4‑carbon) and N1 (phenyl).
Cross‑study vs. chalcone S14
Data to verify
120.3 μg/mL (Tmv‑IN‑3) vs. 130.6 μg/mL (S14)
Cross‑study context suggests slightly lower EC₅₀; inter‑laboratory variability requires direct validation.
Separate tobacco plant models; S14 data from Fitoterapia 2024.
Structure-Activity Relationship Chalcone Derivatives TMV Inhibition

Protective Potency vs. Chalcone S14

In a cross-study comparison, Tmv-IN-3 demonstrates marginally superior protective activity against TMV relative to the morpholine-thiadiazole-containing chalcone S14. Tmv-IN-3 has a protective EC₅₀ of 120.3 μg/mL [1], whereas S14, evaluated in a separate study using a comparable in vivo tobacco plant model, exhibits a protective EC₅₀ of 130.6 μg/mL [2]. It is important to note that this comparison is cross-study and should be interpreted with caution due to potential inter-laboratory variation; however, the data suggest Tmv-IN-3 offers a slight protective potency advantage over S14 (7.9% lower EC₅₀).

Cross‑study vs. chalcone S14
Data to verify
120.3 μg/mL (Tmv‑IN‑3) vs. 130.6 μg/mL (S14)
Cross‑study context suggests slightly lower EC₅₀; inter‑laboratory variability requires direct validation.
Separate tobacco plant models; S14 data from Fitoterapia 2024.
Chalcone Derivatives Comparative Antiviral Activity TMV Inhibition

Optimal Application Scenarios for Tmv-IN-3


Benchmarking Novel TMV Inhibitors

Given its well-documented protective EC₅₀ (120.3 μg/mL) and inhibition rate (76.1% at 500 μg/mL) against TMV [1], Tmv-IN-3 serves as an excellent reference compound for screening novel antiviral candidates. Its intermediate potency within the indanone-chalcone series allows for meaningful differentiation of both more and less active compounds in head-to-head protective assays.

SAR Studies of Chalcone Antivirals

Tmv-IN-3's distinct structural features—specifically the 5-carbon linker and 3-methylphenyl substituent—provide a valuable comparator for SAR investigations [1]. Researchers can use Tmv-IN-3 to probe the impact of linker length and meta-substitution on TMV protective activity, particularly in contrast to analogs like N2 (4-carbon linker) and N1 (unsubstituted phenyl).

Superior Protective Activity vs. Ningnanmycin

For studies where protective efficacy against TMV is paramount, Tmv-IN-3 offers a demonstrable advantage over the conventional antiviral agent ningnanmycin, with a 31.5% lower protective EC₅₀ and a 14.8% higher protective inhibition rate at 500 μg/mL [1]. This makes it a preferred tool compound for investigating protective antiviral mechanisms or for evaluating combination treatments where NNM serves as a baseline.

Cross-Validation Across Chalcone Chemotypes

Tmv-IN-3 can be employed in cross-validation studies alongside structurally distinct chalcone derivatives such as S14. Although cross-study comparisons indicate a slight protective potency advantage for Tmv-IN-3 (120.3 μg/mL vs. 130.6 μg/mL) [1][2], direct head-to-head experiments using Tmv-IN-3 as a reference would help establish robust potency rankings and control for inter-laboratory variability.

Application
Selection Property
Validation Focus
TMV inhibitor benchmarking
Documented protective activity profile in tobacco model
Protective EC₅₀ endpoint reproducibility
Chalcone SAR investigations
5‑carbon linker and 3‑methylphenyl substituent
Linker length and meta‑substitution impact on activity
Comparator studies vs. reference agent NNM
Activity profile relative to ningnanmycin
Protective inhibition rate and potency evaluation
Cross‑chemotype validation
Distinct indanone‑chalcone scaffold
Inter‑laboratory potency rank consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tmv-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.